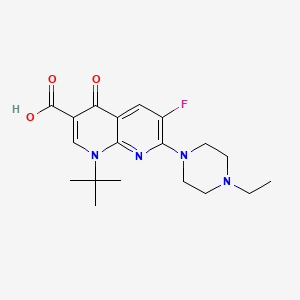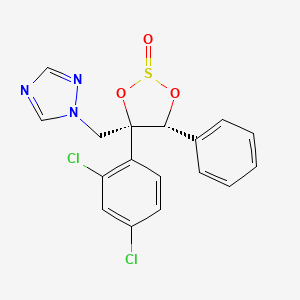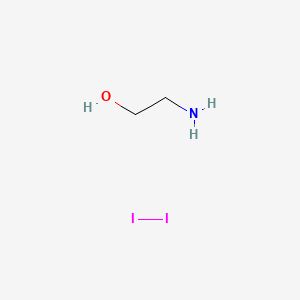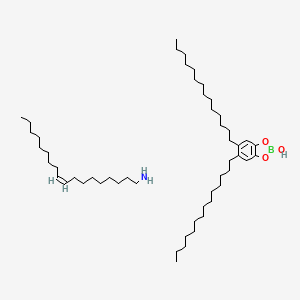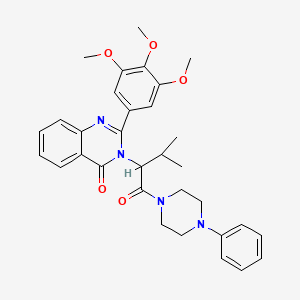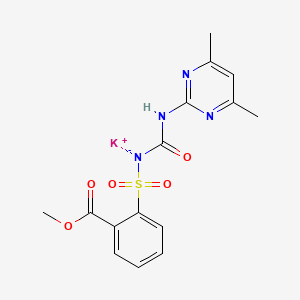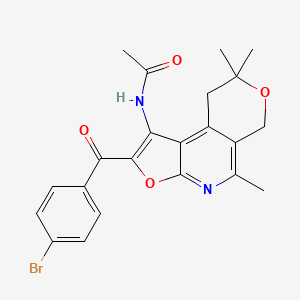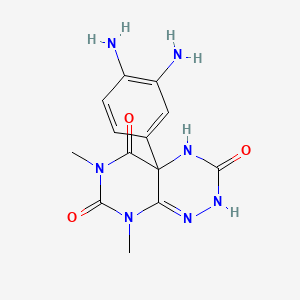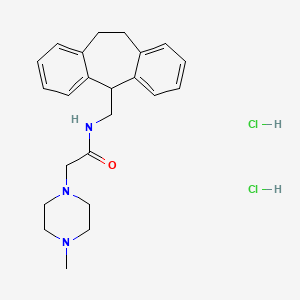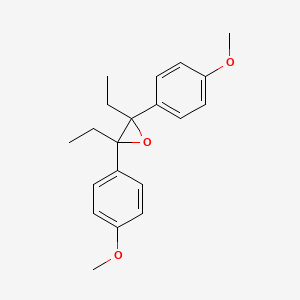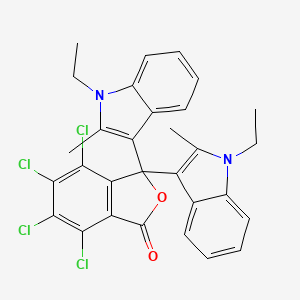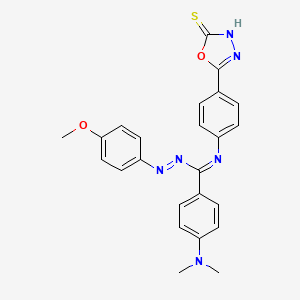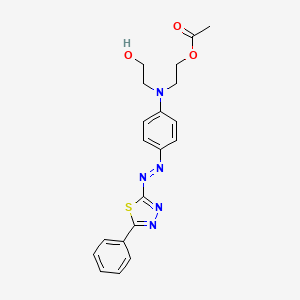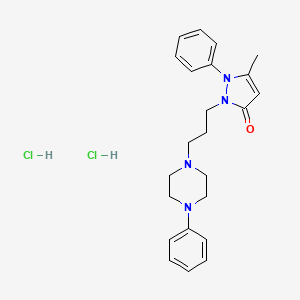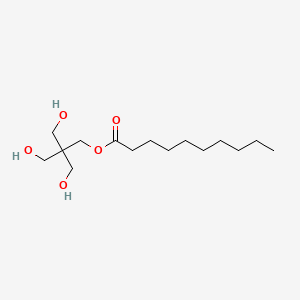
3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate is an organic compound with the molecular formula C15H30O5. It is a derivative of decanoic acid and is characterized by the presence of hydroxyl groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate typically involves the esterification of decanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionalities allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological and chemical activity. The compound may act as a substrate for enzymes, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate .
Uniqueness
Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl decanoate is unique due to its specific ester and hydroxyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
68818-37-1 |
|---|---|
Molecular Formula |
C15H30O5 |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] decanoate |
InChI |
InChI=1S/C15H30O5/c1-2-3-4-5-6-7-8-9-14(19)20-13-15(10-16,11-17)12-18/h16-18H,2-13H2,1H3 |
InChI Key |
DUGUIFNLXSKLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


